Gly-Phe-Phe-Tyr-Thr-Pro-Lys

Description

Contextualization of Gly-Phe-Phe-Tyr-Thr-Pro-Lys within Peptide Science

Peptides, short chains of amino acids linked by peptide bonds, are fundamental molecules in biological systems, acting as hormones, neurotransmitters, and signaling molecules. oup.com The study of specific peptide sequences, such as this compound, falls under the broad and dynamic field of peptide science. This discipline investigates the structure, function, and synthesis of peptides to understand their physiological roles and therapeutic potential.

The sequence this compound is classified as a heptapeptide, containing seven amino acid residues. nih.gov Its composition of both hydrophobic (Glycine, Phenylalanine, Proline) and polar/charged (Tyrosine, Threonine, Lysine) amino acids gives it distinct physicochemical properties that influence its structure and interactions with other molecules. chemhaven.org The presence of proline is of particular interest as it often induces a characteristic bend in the peptide backbone. The study of such insulin (B600854) fragments contributes to our understanding of protein degradation pathways and the potential for liberated peptides to possess novel bioactivities separate from the parent protein.

Historical Identification and Significance of this compound as an Insulin-Derived Peptide

The identification of this compound as a constituent of insulin is rooted in the extensive research on the structure and degradation of this vital hormone. Insulin is composed of two polypeptide chains, the A-chain and the B-chain, linked by disulfide bonds. oup.comsigmaaldrich.com The sequence this compound corresponds to residues 23-29 of the insulin B-chain. nih.govgoogle.com

Early research involving the enzymatic digestion of insulin provided the first evidence of this specific fragment. Studies on the in vitro proteolysis of the oxidized B-chain of insulin using the enzyme trypsin demonstrated the liberation of the heptapeptide this compound. nih.gov Trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues, which explains the release of this fragment ending in lysine. pnas.org

Further research has identified a slightly longer nonapeptide, Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala, also derived from the C-terminus of the insulin B-chain, which encompasses the this compound sequence. nih.gov This nonapeptide was found to inhibit the dopamine (B1211576) transporter, highlighting that fragments of larger proteins like insulin can have their own distinct biological activities. nih.gov The identification of these peptides through techniques like high-performance liquid chromatography (HPLC) and sequence analysis has been crucial in understanding the metabolic fate of insulin. nih.gov

Table 1: Identification of this compound and Related Peptides from Insulin

| Peptide Sequence | Parent Protein | Method of Identification | Reference |

| This compound | Insulin B-chain (oxidized) | Tryptic proteolysis, HPLC, sequence analysis | nih.gov |

| Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala | Insulin B-chain C-terminus | Not specified in abstract | nih.gov |

Research Trajectories and Broader Implications for Peptide Biology

The study of insulin-derived peptides like this compound has opened several avenues of research with broader implications for peptide biology. The primary trajectory has been the investigation of the biological activities of these fragments. The finding that an insulin-derived nonapeptide can modulate the dopamine transporter suggests that the degradation of hormones may not simply be an inactivation process but can also generate new signaling molecules. nih.gov This concept of "cryptic peptides" with latent biological activities is a significant area of research in peptide biology.

These findings also have implications for understanding the complex regulation of metabolic and neurological processes. The potential interplay between insulin metabolism and neurotransmitter systems, as suggested by the dopamine transporter inhibition, points to a more integrated view of physiological regulation. nih.gov Furthermore, the study of how peptides like this compound are generated and their subsequent fate in the body contributes to our knowledge of peptidomics, the global study of peptides in a biological system. This research can lead to the discovery of new biomarkers for diseases related to insulin metabolism and potentially new therapeutic targets.

Table 2: Research Findings on an Insulin-Derived Peptide Containing the this compound Sequence

| Research Focus | Key Finding | Implication | Reference |

| Dopamine Transporter Modulation | The nonapeptide Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala inhibits dopamine uptake. | Insulin-derived peptides may have neuromodulatory roles. | nih.gov |

| Proteolytic Liberation | The heptapeptide this compound is a product of tryptic digestion of the insulin B-chain. | Provides a specific mechanism for the generation of this peptide. | nih.gov |

Properties

CAS No. |

2479-85-8 |

|---|---|

Molecular Formula |

C44H58N8O10 |

Molecular Weight |

859.0 g/mol |

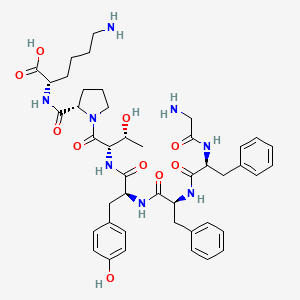

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C44H58N8O10/c1-27(53)38(43(60)52-22-10-16-36(52)42(59)48-32(44(61)62)15-8-9-21-45)51-41(58)35(25-30-17-19-31(54)20-18-30)50-40(57)34(24-29-13-6-3-7-14-29)49-39(56)33(47-37(55)26-46)23-28-11-4-2-5-12-28/h2-7,11-14,17-20,27,32-36,38,53-54H,8-10,15-16,21-26,45-46H2,1H3,(H,47,55)(H,48,59)(H,49,56)(H,50,57)(H,51,58)(H,61,62)/t27-,32+,33+,34+,35+,36+,38+/m1/s1 |

InChI Key |

FAAHJOLJYDXKKU-ZHDGNLTBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN)O |

Origin of Product |

United States |

Isolation and Derivation of Gly Phe Phe Tyr Thr Pro Lys

Methodologies for Enzymatic Derivation from Parent Proteins

The most common method for producing specific peptides like Gly-Phe-Phe-Tyr-Thr-Pro-Lys is through the controlled enzymatic hydrolysis of precursor proteins. nih.gov This process utilizes enzymes, known as proteases, to cleave the protein at specific sites, releasing the desired peptide fragment. nih.govnih.gov

Controlled Proteolysis Protocols (e.g., Trypsin Digestion of Insulin)

Controlled proteolysis is a technique that employs enzymes to break down proteins into smaller peptides. wikipedia.org The choice of enzyme is critical as it determines the cleavage sites and the resulting peptide fragments. Trypsin, a digestive enzyme, is frequently used in this process due to its high specificity. novonordiskpharmatech.commdpi.com It primarily cleaves peptide chains at the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg) amino acid residues.

For instance, in the production of human insulin (B600854) from porcine insulin, trypsin is used to catalyze a transpeptidation reaction. This process effectively replaces the terminal alanine (B10760859) in porcine insulin with the threonine present in human insulin, achieving a high yield of the desired product after a subsequent purification step. novonordiskpharmatech.com Similarly, the digestion of various proteins with specific proteases can be mapped using High-Performance Liquid Chromatography (HPLC) to identify the resulting peptide fragments. utm.mx For example, the digestion of insulin with S. aureus V8 protease is expected to yield four distinct peptides. utm.mx

The conditions of the enzymatic digestion, such as pH, temperature, and enzyme-to-substrate ratio, are carefully controlled to ensure optimal cleavage and to prevent unwanted side reactions or further degradation of the target peptide. nih.gov

Advanced Chromatographic Purification Techniques for Peptide Isolation

Following enzymatic digestion, the resulting mixture contains the target peptide along with other peptide fragments, undigested protein, and the enzyme itself. Therefore, a robust purification process is necessary to isolate this compound with high purity. mdpi.com Advanced chromatographic techniques are indispensable for this purpose, separating peptides based on their physicochemical properties such as size, charge, and hydrophobicity. americanpeptidesociety.orgresearchgate.net

Several chromatographic methods are commonly employed in peptide purification:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most widely used and powerful methods for peptide purification. mdpi.compolypeptide.com It separates peptides based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. gilson.com Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later.

Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge. americanpeptidesociety.orgpolypeptide.com The peptide mixture is passed through a column containing a charged stationary phase. Peptides with an opposite charge bind to the column and can be selectively eluted by changing the pH or salt concentration of the mobile phase. gilson.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their molecular size. americanpeptidesociety.org The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating highly polar or hydrophilic peptides that are not well-retained in RP-HPLC. mdpi.comresearchgate.net

Often, a combination of these techniques is used to achieve the desired level of purity. gilson.com For example, an initial purification step using ion-exchange chromatography might be followed by a final "polishing" step using RP-HPLC. polypeptide.com

Interactive Data Table: Chromatographic Techniques for Peptide Purification

| Technique | Separation Principle | Primary Application |

|---|---|---|

| Reversed-Phase HPLC | Hydrophobicity | High-resolution separation of peptides with varying hydrophobicity. |

| Ion-Exchange Chromatography | Net Charge | Separation of charged peptides. |

| Size-Exclusion Chromatography | Molecular Size | Separation of peptides based on their size and for desalting. |

| Hydrophilic Interaction Liquid Chromatography | Polarity | Purification of highly polar and hydrophilic peptides. |

Insights into Endogenous Precursor Processing Pathways

In biological systems, peptides like this compound are naturally produced from larger precursor proteins through a series of processing steps. This process begins with the synthesis of a preproprotein, which is then directed into the secretory pathway. nih.gov

The initial "pre" segment, a signal peptide, is cleaved off in the endoplasmic reticulum to form a proprotein. wikipedia.orgnih.gov The proprotein then travels to the Golgi apparatus, where it undergoes further processing by a group of enzymes called prohormone convertases. These enzymes cleave the proprotein at specific sites, often at pairs of basic amino acids, to release the bioactive peptide. nih.govresearchgate.net

Following this initial cleavage, some peptides may undergo additional modifications, such as the removal of C-terminal basic residues by carboxypeptidases. researchgate.net Other post-translational modifications, including amidation, acetylation, or sulfation, can also occur to produce the final, active form of the peptide. nih.gov The specific processing pathway and the enzymes involved are highly regulated and determine the final structure and function of the resulting peptide.

Chemical Synthesis and Directed Modifications of Gly Phe Phe Tyr Thr Pro Lys

Solid-Phase Peptide Synthesis (SPPS) Strategies for Gly-Phe-Phe-Tyr-Thr-Pro-Lys

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the production of this compound and its analogues. This method involves assembling the peptide chain sequentially while the C-terminal end is covalently attached to an insoluble polymer support. ekb.eg The general workflow of SPPS encompasses three main stages: the assembly of the peptide chain on the resin, the cleavage and deprotection of the synthesized peptide, and finally, its purification and characterization. egyankosh.ac.in The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is commonly employed for the temporary protection of the α-amino group of the incoming amino acids. ekb.eg

A notable variation in SPPS involves attaching the initial amino acid to the polymer resin through its side chain, which can improve the purity of the final peptide product. googleapis.comgoogle.com For instance, the synthesis can be initiated from a resin-bound Threonine (Thr) residue. googleapis.com This approach has been shown to avoid certain side reactions, particularly those involving Proline and Glycine residues, leading to peptides of high purity. googleapis.com

Optimization of Coupling and Deprotection Chemistries

The efficiency of SPPS is highly dependent on the optimization of the coupling and deprotection steps. Standard procedures involve the use of coupling reagents like 1,3-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the amide bond. ekb.eg After each coupling, the Nα-protecting group (e.g., Fmoc) is removed to allow the next amino acid to be added to the chain. ekb.eg

To enhance the speed and efficiency of these reactions, microwave-assisted SPPS has been explored. This technique can dramatically reduce the time required for both coupling and deprotection reactions, shrinking timelines from hours to minutes. ekb.eg A comparative study on the synthesis of a related nonapeptide from the insulin (B600854) B-chain demonstrated significant time savings with microwave assistance.

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS Reaction Times

| Step | Conventional Method Time | Microwave-Assisted Method Time |

|---|---|---|

| Coupling | 60-120 min | 5-10 min |

| Deprotection | 20-30 min | 3-5 min |

Data derived from a study on a related insulin B-chain nonapeptide. ekb.eg

Furthermore, the introduction of pseudoprolines (dipeptide building blocks) into the growing peptide chain can accelerate the synthesis process and enhance the purity of the final product. googleapis.com The choice of scavengers during the final cleavage step is also critical to prevent the re-attachment of protecting groups to sensitive amino acid side chains. ekb.eg

High-Purity Purification Methods for Synthetic this compound

Achieving high purity for the synthetic peptide is paramount. Following cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the target peptide along with various truncated or modified sequences. A multi-step purification strategy is therefore essential. oup.com

A common and powerful approach involves a combination of chromatographic techniques:

Gel Filtration: This method separates molecules based on size, effectively removing smaller impurities and salts. oup.com

Ion-Exchange Chromatography: This technique separates peptides based on their net charge. For preproinsulin, which contains the this compound sequence, a two-step process using an anion exchanger followed by a cation exchanger has proven effective. google.com DEAE-cellulose chromatography is another ion-exchange method used in purification protocols. oup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates peptides based on their hydrophobicity. It is often the final step in purification, capable of separating closely related peptide impurities to yield a product with very high purity (e.g., >99%). oup.comscispace.com

Immobilized metal ion affinity chromatography (IMAC) has also been presented as a novel and efficient method for purifying an insulin precursor containing this sequence, achieving 96% purity with a 95% recovery rate in a single step. scispace.com The purity of the final product is typically verified by analytical HPLC and mass spectrometry. oup.comosaka-u.ac.jp

Solution-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as conventional synthesis, represents the classical approach. egyankosh.ac.in In LPPS, the peptide is elongated in a homogenous solution, with purification of the intermediate peptide required after each coupling step. This method can be laborious and time-consuming. researchgate.net

Early syntheses of insulin and its fragments utilized solution-phase strategies, employing methods like the nitrophenyl ester technique for fragment assembly and the azide (B81097) method for coupling larger fragments. thieme-connect.de However, a direct comparison between LPPS and a modified SPPS for synthesizing a closely related nonapeptide (Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala-OH) concluded that the modified SPPS was superior. researchgate.net The solid-phase approach consumed less solvent, reduced side reactions, and produced peptides with better yield and purity in a shorter timeframe. researchgate.net

Semisynthesis and Chemoenzymatic Production of this compound

Chemoenzymatic methods leverage the high specificity and mild reaction conditions of enzymes to catalyze the formation of peptide bonds. acs.org This approach is particularly valuable for ligating large, unprotected peptide fragments. Trypsin, a protease, can be used in reverse to catalyze the coupling of a protected form of the this compound-Thr fragment with another part of the insulin molecule to produce human insulin. acs.org This enzymatic coupling is highly specific, proceeds without racemization, and allows for the recovery of starting materials. acs.org

The industrial production of certain peptide-based pharmaceuticals underscores the significance of this enzymatic approach. epdf.pub Engineered enzymes, such as subtiligase (a mutant of subtilisin), have been developed to further enhance the efficiency of peptide ligation, favoring synthesis over hydrolysis. acs.org

Rational Design of this compound Analogues

Rational design involves the targeted modification of the peptide's structure to study structure-activity relationships or to improve its properties. uodiyala.edu.iq An example is the synthesis of the nonapeptide H-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala-OH, an analogue of the porcine insulin B-chain fragment, to investigate its biological activity. rsc.org Such studies, which involve creating a large number of synthetic analogues with variations in the amino acid sequence, are greatly facilitated by the efficiency of SPPS. uodiyala.edu.iq The design of these analogues is crucial for understanding the role of specific residues in the peptide's function, such as its interaction with receptors or its association into larger protein complexes. rsc.org

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis. The this compound sequence, as part of the larger insulin molecule, has been studied using isotopic labels. researchgate.net Solid-phase isotope exchange allows for the substitution of hydrogen atoms with deuterium (B1214612) or tritium (B154650) within the peptide structure. researchgate.net

Following the labeling of recombinant human insulin, enzymatic hydrolysis can release the labeled peptide fragments. Mass spectrometry is then used to analyze the distribution of the isotopic label within these fragments, providing insights into the accessibility and reactivity of different parts of the molecule. researchgate.net Furthermore, isotope-labeled proteins and peptides are used as internal standards in quantitative proteomics, a technique essential for the precise measurement of protein levels. researchgate.net Isotopic labeling is also instrumental in nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure of peptides and proteins in solution. acs.org

Stereochemical Modifications and Conformational Constraints

The biological activity and metabolic stability of peptides are intrinsically linked to their three-dimensional structure. For a linear peptide such as this compound, the inherent flexibility allows it to adopt a multitude of conformations in solution. While this flexibility can be crucial for receptor binding, it can also lead to reduced potency and susceptibility to enzymatic degradation. Consequently, the introduction of stereochemical modifications and conformational constraints represents a key strategy in medicinal chemistry to develop analogs with improved pharmacological profiles. These modifications aim to stabilize a specific, biologically active conformation, thereby enhancing receptor affinity and selectivity, while also increasing resistance to proteolysis.

Stereochemical modifications often involve the substitution of one or more of the naturally occurring L-amino acids with their D-enantiomers. mdpi.comnih.gov This seemingly subtle change can have profound effects on the peptide's secondary structure and its interactions with biological targets. nih.gov The incorporation of D-amino acids can disrupt or stabilize specific secondary structures, such as β-turns or helical domains, by altering the backbone dihedral angles (φ and ψ). rsc.org For instance, the replacement of an L-amino acid with its D-counterpart in a peptide sequence can induce a reversal in the direction of the peptide chain, leading to the formation of unique turn structures that may not be accessible to the parent L-peptide. acs.org

Conformational constraints are achieved by introducing cyclic structures or other rigidifying elements into the peptide backbone or side chains. researchgate.net Cyclization is a particularly powerful approach as it dramatically reduces the number of accessible conformations, effectively "locking" the peptide into a more defined three-dimensional shape. nih.govrsc.org This can be accomplished through various strategies, including head-to-tail cyclization, side-chain to side-chain cyclization (e.g., forming a lactam bridge between the side chains of Lys and an acidic amino acid), or the formation of disulfide bonds between two cysteine residues. rsc.org The presence of a Proline residue in the this compound sequence already imparts a degree of conformational rigidity due to its unique cyclic side chain, which restricts the φ backbone dihedral angle. nih.govembopress.orgyoutube.com Modifications of the proline ring itself, or its replacement with other constrained amino acids, can further fine-tune the peptide's conformation. nih.gov

The following sections will delve into specific examples of these modifications and their impact on peptide structure.

Impact of D-Amino Acid Substitution

The substitution of L-amino acids with their D-isomers is a widely employed technique to modulate the conformational properties and biological stability of peptides. mdpi.comnih.gov While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from research on other peptides provide a clear indication of the potential consequences of such modifications.

The introduction of a D-amino acid can significantly alter the local and global conformation of a peptide. For example, a D-amino acid at a specific position can favor the formation of a type I' or II' β-turn, which are mirror images of the common type I and II turns found in proteins and peptides composed entirely of L-amino acids. acs.org The conformational impact is highly context-dependent, relying on the position of the substitution and the nature of the surrounding amino acids.

A key advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. nih.gov Proteases, the enzymes responsible for peptide breakdown, are chiral and typically exhibit high specificity for substrates containing L-amino acids. Peptides containing D-amino acids are often poor substrates for these enzymes, leading to a significantly longer plasma half-life.

The following table summarizes the general effects of L- to D-amino acid substitution on peptide properties, based on findings from various peptide studies.

| Property | Effect of D-Amino Acid Substitution | Rationale |

| Conformation | Can induce specific secondary structures (e.g., β-turns) and alter overall peptide folding. nih.govacs.org | The different stereochemistry of the α-carbon leads to altered backbone dihedral angle preferences. |

| Receptor Binding | Can increase or decrease binding affinity and selectivity. | The modified conformation may better fit the receptor's binding pocket or, conversely, may be incompatible. |

| Biological Activity | Can result in enhanced, diminished, or completely different biological activity. | Altered receptor binding and signaling cascades. |

| Proteolytic Stability | Generally increased. mdpi.comnih.gov | Peptides with D-amino acids are poor substrates for naturally occurring L-specific proteases. |

This table presents generalized findings from peptide research and is intended to be illustrative of the potential effects on this compound.

Conformational Constraints through Cyclization

Cyclization is a robust strategy for rigidifying a peptide's structure and can lead to significant improvements in biological activity and stability. researchgate.netrsc.org For the peptide this compound, the presence of a Lysine (B10760008) and a Tyrosine residue offers a potential route for side-chain to side-chain cyclization. researchgate.netthieme-connect.com

One possible approach is the formation of a covalent bond between the ε-amino group of Lysine and the phenolic side chain of Tyrosine. While not a naturally occurring linkage, synthetic methods have been developed to achieve such cyclizations. These methods often involve the use of specific reagents that can selectively react with the functional groups on the amino acid side chains. researchgate.net

Another strategy involves the formation of a lactam bridge. This could be achieved by replacing one of the other amino acids in the sequence with an acidic residue like Aspartic acid or Glutamic acid, and then forming an amide bond between the side-chain carboxyl group of the acidic residue and the side-chain amino group of Lysine.

The table below outlines some potential cyclization strategies that could be applied to analogs of this compound and their expected impact on the peptide's properties.

| Cyclization Strategy | Involved Residues (Example) | Resulting Linkage | Potential Impact on Conformation |

| Side-chain to Side-chain | Lysine and Tyrosine | Ether or other covalent bond | Creates a macrocycle, significantly restricting the conformational freedom of the backbone and the involved side chains. researchgate.netthieme-connect.com |

| Head-to-Tail | N-terminal Glycine and C-terminal Lysine | Amide bond | Results in a cyclic peptide where the overall global conformation is highly constrained. rsc.org |

| Lactam Bridge | Lysine and an introduced Aspartic Acid | Amide bond | Forms a cyclic constraint within the peptide sequence, the size of which depends on the spacing of the two residues. |

This table illustrates general cyclization strategies and their potential application to analogs of the target peptide.

The choice of cyclization strategy, including the points of cyclization and the length of the resulting loop, has a profound impact on the final three-dimensional structure of the peptide and, consequently, on its biological activity. Extensive structure-activity relationship (SAR) studies are typically required to identify the optimal cyclic analog for a given biological target.

Structural Elucidation and Conformational Dynamics of Gly Phe Phe Tyr Thr Pro Lys

Primary Sequence Determination and Validation Methodologies

The primary structure of a peptide, the linear sequence of its amino acid residues, is the foundation for its higher-order structure and function. For the peptide Gly-Phe-Phe-Tyr-Thr-Pro-Lys, determining this sequence involves a combination of established and modern analytical techniques.

The classical method for sequencing peptides is Edman degradation . wikipedia.orglibretexts.org This process sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of the peptide. libretexts.org The peptide is first treated with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the N-terminal amino group of Glycine. creative-proteomics.com In the subsequent step, treatment with a strong anhydrous acid like trifluoroacetic acid cleaves this modified residue from the peptide chain, leaving the rest of the peptide intact. ehu.eus The released amino acid derivative, an anilinothiazolinone (ATZ), is then converted to a more stable phenylthiohydantoin (PTH) amino acid, which can be identified using chromatography. creative-proteomics.com This cycle is repeated for the newly exposed N-terminus (now Phenylalanine), and the process continues until the entire sequence is determined. libretexts.org Automated sequenators can perform up to 50 cycles with high efficiency. libretexts.org

Complementing Edman degradation, mass spectrometry (MS) has become a primary tool for peptide sequencing. nih.gov Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI) are used to ionize the peptide. libretexts.org The mass-to-charge ratio of the intact peptide can be precisely measured to confirm its molecular weight. Further fragmentation of the peptide within the mass spectrometer (tandem MS or MS/MS) generates a series of fragment ions. By analyzing the mass differences between the peaks in the resulting spectrum, the amino acid sequence can be deduced.

Validation of the determined sequence is achieved by synthesizing the peptide this compound using solid-phase peptide synthesis. The chemical and physical properties, such as chromatographic retention time and mass spectrum, of the synthetic peptide are then compared with those of the isolated peptide. An exact match provides definitive validation of the primary sequence.

| Methodology | Principle | Application to this compound |

| Edman Degradation | Sequential removal and identification of N-terminal amino acids. wikipedia.orgehu.eus | Stepwise identification of Gly, Phe, Phe, Tyr, Thr, Pro, and Lys. |

| Mass Spectrometry (MS/MS) | Fragmentation of the peptide and analysis of fragment ion masses to determine the sequence. nih.govnih.gov | Confirms molecular weight and provides sequence data through fragmentation patterns. |

| Chemical Synthesis | Artificial construction of the peptide based on the proposed sequence. | The properties of the synthetic peptide are compared to the natural peptide for final validation. |

Higher-Order Structural Characterization

Beyond the primary sequence, understanding the three-dimensional conformation of this compound is crucial. This is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their physiological environment. For this compound, both one-dimensional and two-dimensional NMR experiments would be employed.

Conformational analysis would involve measuring several NMR parameters. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the local electronic environment and can indicate the presence of secondary structures. Vicinal coupling constants, such as ³J(HNα), provide information about dihedral angles within the peptide backbone. The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are key stabilizing interactions. nih.gov

A critical feature of this peptide is the Threonine-Proline (Thr-Pro) peptide bond. Due to the cyclic nature of the Proline side chain, this bond can exist in either a cis or trans conformation, leading to two distinct sets of NMR signals for the residues surrounding the Proline. nih.gov The ratio of these two isomers can be quantified, and their distinct conformations can be analyzed.

To map out the global fold, two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) is used. NOEs are observed between protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. A network of observed NOEs can be used to calculate a family of structures consistent with the experimental data, providing a detailed picture of the peptide's conformational dynamics in solution.

X-ray Crystallography of this compound in Complexes

X-ray crystallography provides a high-resolution, static picture of a molecule's structure in the solid state. To obtain a crystal structure of this compound, it would likely need to be co-crystallized as part of a complex with a larger receptor or antibody. Short, flexible peptides rarely form the well-ordered crystals required for diffraction on their own.

Spectroscopic Analysis of Secondary Structural Elements (e.g., Circular Dichroism)

The aromatic side chains of Phenylalanine and Tyrosine will contribute to the near-UV CD spectrum (250-300 nm). The far-UV CD spectrum (190-250 nm) is dominated by the peptide backbone and is characteristic of different types of secondary structures. For example, α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets have a negative band near 218 nm and a positive band near 195 nm. A random coil, or disordered structure, typically displays a strong negative band below 200 nm.

For a short peptide like this compound, it is unlikely to form stable α-helices or β-sheets. The presence of Proline often induces β-turns, a type of non-regular secondary structure. reddit.com The CD spectrum would likely be indicative of a combination of random coil and turn structures.

Analysis of Specific Residue Contributions to this compound Conformation

Role of Aromatic Residues (Phe, Tyr) in Structural Stability

The peptide sequence contains two Phenylalanine (Phe) residues and one Tyrosine (Tyr) residue. These amino acids are characterized by their bulky, aromatic side chains, which can significantly influence the peptide's conformation through several types of interactions.

The hydrophobic nature of the phenyl and phenol (B47542) groups is a major driving force in aqueous solution, encouraging the peptide to adopt a conformation where these groups are shielded from the solvent. wikipedia.org This hydrophobic effect can promote the formation of a more compact, folded structure.

Furthermore, the aromatic rings can interact with each other through van der Waals forces and, more specifically, through π-π stacking interactions. nih.gov These interactions, where the electron-rich faces of the aromatic rings stack on one another, can contribute significantly to the stability of a particular fold. nih.gov In this compound, interactions could occur between the two adjacent Phe residues or between a Phe and the Tyr residue.

The Tyrosine residue also possesses a hydroxyl (-OH) group on its phenol ring. This group can act as both a hydrogen bond donor and acceptor, allowing it to form stabilizing hydrogen bonds with other polar side chains, the peptide backbone, or surrounding water molecules. These specific, directional interactions can further lock the peptide into a preferred conformation. Studies have shown that aromatic residues are often involved in pairwise interactions that contribute to protein stability. nih.govacs.org The interplay of these hydrophobic, aromatic, and hydrogen-bonding interactions involving Phe and Tyr is critical in defining the conformational landscape of this compound.

Proline Isomerism and its Influence on Peptide Backbone (e.g., Phe-Pro motif)

The presence of a proline residue imparts unique structural constraints on a peptide chain, significantly influencing its three-dimensional conformation. Unlike other amino acids, proline's side chain is cyclized back onto the backbone amide nitrogen, forming a secondary amine. youtube.comyoutube.com This cyclic structure restricts the rotation around the N-Cα bond (phi, φ angle), introducing a characteristic kink in the polypeptide chain. nih.govnih.gov This inherent rigidity can disrupt regular secondary structures like α-helices and β-sheets. nih.gov

A key consequence of proline's structure is the potential for cis-trans isomerism around the peptide bond preceding it (the X-Pro bond). While most peptide bonds in proteins overwhelmingly adopt the trans conformation (>99.5%), the energy difference between the trans and cis conformations for an X-Pro bond is significantly smaller. imrpress.com This results in a notable population (5-30%) of cis isomers in unfolded proteins and even in specific locations within folded, native structures. ethz.ch The trans conformation places the Cα atoms of the adjacent residues on opposite sides of the peptide bond, whereas the cis conformation places them on the same side. nih.gov

The interconversion between cis and trans isomers is an intrinsically slow process, often acting as a rate-limiting step in protein folding. ethz.chacs.org The energy barrier for this isomerization is substantial, but it can be catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). nih.gov

| Property | Non-Prolyl Bond | X-Prolyl Bond |

| Predominant Conformation | trans (>99.5%) | trans (~95%) imrpress.com |

| Energy Difference (trans vs. cis) | ~20 kcal/mol | ~5 kJ/mol (~1.2 kcal/mol) ethz.ch |

| Isomerization Rate | Fast | Slow (rate-limiting) nih.govethz.ch |

| Influence of Preceding Residue | Minimal | Significant (e.g., aromatic residues) nih.govacs.org |

Computational Approaches to this compound Structure and Dynamics

Computational methods are indispensable tools for investigating the structure, dynamics, and electronic properties of peptides like this compound at an atomic level. These approaches complement experimental techniques by providing detailed insights into conformational landscapes and energetic properties that can be difficult to access otherwise. The primary methods employed are Molecular Dynamics (MD) simulations and Quantum Chemical (QM) calculations.

Molecular Dynamics (MD) Simulations of this compound and Related Peptides

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. bonvinlab.org Based on Newtonian mechanics, MD simulations calculate the trajectory of particles by solving equations of motion, providing a detailed view of the conformational dynamics of a peptide. bonvinlab.orgnih.gov

For a peptide such as this compound, MD simulations can elucidate:

Conformational Flexibility: Exploring the range of shapes the peptide can adopt in solution. nih.gov

Solvent Effects: Understanding how interactions with water molecules influence peptide structure.

Proline Isomerization Effects: Simulating the structural consequences of both cis and trans conformations of the Thr-Pro peptide bond. acs.org

Inter-residue Interactions: Mapping the hydrogen bonds and hydrophobic interactions (e.g., between the Phe and Tyr residues) that stabilize specific conformations. nih.gov

While specific MD studies on this compound are not extensively published, simulations of related peptides containing Pro-Phe or other X-Pro motifs provide valuable insights. researchgate.netucsb.edu For example, MD simulations of Pro-Phe-Phe assemblies have been used to understand supramolecular packing, highlighting the balance between hydrogen bonding and π-π stacking interactions involving the phenyl rings. researchgate.net Studies on elastin-like polypeptides have shown that proline isomerization significantly tunes the conformational behavior, with cis isomers promoting more compact structures. acs.org Similarly, simulations of peptides binding to protein domains reveal how specific motifs, like Asn-Pro-Phe (NPF), contribute to binding affinity through van der Waals interactions and hydrogen bonds. nih.govresearchgate.net These findings suggest that in this compound, the interplay between the hydrophobic Phe and Tyr residues and the conformationally constrained Thr-Pro motif would be a key determinant of its dynamic structure.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical (QM) calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure of molecules. nih.gov Unlike MD simulations that rely on classical force fields, QM methods can describe electron distribution, molecular orbitals, and the nature of chemical bonds with high accuracy. nih.govacs.org

For a peptide like this compound, QM calculations can be used to:

Determine Charge Distribution: Calculate the partial charges on each atom, which is crucial for understanding electrostatic interactions.

Analyze Peptide Bond Character: Investigate the partial double-bond character of the peptide bonds, which is responsible for their planar structure. acs.orgyoutube.com

Predict Spectroscopic Properties: Compute properties like NMR chemical shifts, which can be directly compared with experimental data to validate the calculated structure. nih.govillinois.edu

Evaluate Intramolecular Interactions: Quantify the strength of hydrogen bonds and other non-covalent interactions that dictate the peptide's preferred conformation.

QM studies on amino acids and small peptides have established the reliability of these methods. nih.govacs.org For example, calculations have shown how the electronic properties of an amino acid are influenced by its neighbors in a peptide sequence. acs.org The combination of MD simulations to generate representative conformations and subsequent QM calculations on these structures offers a powerful hybrid approach to understanding peptide behavior, linking dynamic structure to electronic properties and function. pnas.org This integrated strategy is essential for a complete characterization of the structural and electronic landscape of this compound.

| Computational Method | Primary Focus | Information Obtained for this compound |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and large-scale motions nih.gov | Conformational ensembles, structural flexibility, solvent effects, impact of proline isomerization, hydrogen bonding networks. acs.orgnih.gov |

| Quantum Chemical (QM) Calculations | Electronic structure and bonding nih.gov | Atomic charges, molecular orbital energies, peptide bond planarity, electrostatic potential, predicted spectroscopic parameters. acs.orgacs.org |

Molecular Interactions and Recognition Mechanisms of Gly Phe Phe Tyr Thr Pro Lys

Receptor Binding Studies: An Uncharted Territory

A thorough search for receptor binding studies involving Gly-Phe-Phe-Tyr-Thr-Pro-Lys yielded no specific results. Consequently, there is no publicly available information on the following critical aspects of its potential function:

Peptide-Protein Interaction Profiling: A Blank Slate

Similarly, there is a notable absence of studies dedicated to profiling the interactions of this compound with other proteins. Modern proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid screens, have not been applied to identify its binding partners within a cellular context.

Substrate Specificity of Enzymatic Targets: An Open Question

The role of this compound as a substrate for specific enzymes is another area lacking experimental evidence. While the peptide contains potential cleavage sites for various proteases, its actual susceptibility to enzymatic degradation and the identity of the responsible enzymes have not been documented.

Characterization of Proteolytic Cleavage Sites within this compound

The stability of a peptide in a biological system is largely determined by its susceptibility to proteolytic enzymes. The sequence of this compound contains several potential cleavage sites for various proteases. A key feature of this peptide is the presence of a Phe-Phe bond, a known recognition and cleavage site for the aspartic protease Cathepsin D.

Cathepsin D exhibits a preference for cleaving between two hydrophobic residues, with a particular affinity for phenylalanine pairs. escholarship.org Research on synthetic peptides containing Phe-Phe bonds, designed as models for susceptible regions of myelin basic protein, has demonstrated the specific action of brain Cathepsin D. For instance, a synthetic peptide, Leu-Gly-Arg-Phe-Phe-Gly-Gly, was specifically cleaved at the Phe-Phe bond by Cathepsin D. nih.gov However, the context of the surrounding amino acids can influence the accessibility of this bond to the enzyme. A similar peptide, Val-His-Phe-Phe-Lys-Asn-Gly, was found to be resistant to cleavage, suggesting that adjacent residues can play a role in modulating Cathepsin D activity. nih.gov In longer peptide sequences, cleavage at the Phe-Phe linkage has been consistently observed. nih.gov

In the context of this compound, the Phe-Phe bond represents a primary putative cleavage site for Cathepsin D. The general representation of this cleavage is shown below:

Gly-Phe-|-Phe-Tyr-Thr-Pro-Lys (Arrow indicates the potential cleavage site for Cathepsin D)

Prolonged exposure to Cathepsin D could also lead to secondary cleavage at other sites, such as the Phe-Lys bond, as has been observed in other Phe-Phe containing peptides. nih.gov The table below summarizes the known and potential proteolytic cleavage sites within the peptide.

| Enzyme | Cleavage Site | Supporting Evidence |

| Cathepsin D | Phe-Phe | Cleavage observed in synthetic peptides containing the Phe-Phe motif. nih.govresearchgate.net |

| Cathepsin D | Phe-Lys | Potential secondary cleavage site with prolonged incubation. nih.gov |

Kinetic Analysis of Enzyme-Peptide Interactions

The efficiency of enzymatic cleavage is quantified by kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency for a given substrate. While specific kinetic data for the cleavage of this compound by Cathepsin D is not available in the reviewed literature, data from analogous substrates can provide valuable insights.

An internally quenched fluorogenic 11-mer peptide substrate, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂, which also contains a Phe-Phe cleavage site, has been used to determine the kinetic parameters for Cathepsin D and the related enzyme Cathepsin E. sigmaaldrich.com The cleavage of this substrate by rat gastric Cathepsin D yielded a kcat/Km value of 15.6 µM⁻¹s⁻¹. sigmaaldrich.com This indicates a high catalytic efficiency for the cleavage of the Phe-Phe bond within this particular peptide sequence.

For comparison, the kinetic parameters for the cleavage of a different substrate, Z-Phe-Arg-AMC, by another cysteine protease, Cathepsin L, have been determined to be Km = 0.77 µM and kcat = 1.5 s⁻¹. nih.gov While not directly comparable due to the different enzyme and substrate, this highlights the range of kinetic values observed in protease-peptide interactions.

The table below presents the kinetic data for a representative Cathepsin D substrate.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Rat Gastric Cathepsin D | MOCAc-GKPILF~FRLK(Dnp)-D-R-NH₂ | Not Reported | Not Reported | 15.6 |

| Human Erythrocyte Cathepsin E | MOCAc-GKPILF~FRLK(Dnp)-D-R-NH₂ | Not Reported | Not Reported | 10.9 |

Data from a study on a fluorogenic substrate for Cathepsins D and E. sigmaaldrich.com

Interactions with Lipid Bilayers and Cellular Components

The interaction of this compound with cellular membranes is a critical aspect of its biological function, influencing its bioavailability, cellular uptake, and potential mechanism of action. The peptide's amino acid composition, particularly the presence of a C-terminal lysine (B10760008), suggests significant interactions with lipid bilayers.

Lysine, being a positively charged amino acid at physiological pH, plays a crucial role in the interaction of peptides with negatively charged cell membranes. wikipedia.org This electrostatic attraction is a primary driving force for the initial association of lysine-containing peptides with the cell surface. nih.gov The hydrophobic residues of the peptide, namely Phenylalanine and Tyrosine, can then facilitate its insertion into the hydrophobic core of the lipid bilayer. nih.gov

Studies on the interaction of small peptides with lipid bilayers have shown that the peptide's composition directly influences the extent of this interaction. For instance, increasing the positive charge of a peptide by substituting a neutral amino acid with lysine has been shown to enhance its binding to anionic lipid bilayers. nih.gov The presence of the C-terminal lysine in this compound, therefore, strongly suggests an affinity for negatively charged membranes, such as those found on bacterial cells or at sites of inflammation.

While specific experimental data on the interaction of this compound with lipid bilayers is not currently available, the principles of peptide-membrane interactions based on its constituent amino acids allow for a predictive understanding of its behavior.

Enzymatic Degradation and in Vitro Metabolic Fate of Gly Phe Phe Tyr Thr Pro Lys

Identification of Key Peptidases and Their Action on Gly-Phe-Phe-Tyr-Thr-Pro-Lys

The amino acid sequence of this compound presents several potential cleavage sites for various peptidases. The presence of multiple aromatic residues (Phenylalanine and Tyrosine) and a basic residue (Lysine) suggests susceptibility to common proteases.

Chymotrypsin (B1334515) and Chymotrypsin-like Enzymes: These enzymes exhibit a strong preference for cleaving peptide bonds at the C-terminus of aromatic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). ucl.ac.ukyoutube.com Therefore, the most probable cleavage sites for chymotrypsin within this compound are after Phe², Phe³, and Tyr⁴. This would lead to the generation of smaller peptide fragments.

Trypsin and Trypsin-like Enzymes: Trypsin typically hydrolyzes peptide bonds at the C-terminal side of basic amino acids, namely Lysine (B10760008) (Lys) and Arginine (Arg). youtube.comyoutube.com However, this cleavage is generally inhibited if the basic residue is followed by a Proline (Pro). nih.gov In the sequence this compound, the Lysine residue is at the C-terminus and is preceded by Proline. The Pro-Lys bond itself is generally resistant to tryptic cleavage. Therefore, trypsin is unlikely to cleave at the Pro-Lys bond.

Other Potential Peptidases:

Aminopeptidases: These enzymes can sequentially cleave amino acids from the N-terminus of the peptide. nih.gov The initial Glycine residue could be a target for various aminopeptidases.

Carboxypeptidases: These enzymes act on the C-terminus of peptides. The C-terminal Lysine could be a substrate for carboxypeptidase B, which specifically cleaves basic amino acids.

Prolyl Endopeptidases (PEPs) and Dipeptidyl Peptidases (DPPs): The presence of Proline suggests potential, albeit likely slower, cleavage by specific enzymes like PEPs, which can cleave at the C-terminal side of proline residues, or DPPs, which can cleave dipeptides from the N-terminus. nih.govcapes.gov.br The Thr-Pro bond, due to the rigid structure of proline, is relatively resistant to many common proteases.

Predicted Primary Cleavage Sites:

Based on the substrate specificities of common peptidases, the most likely initial points of enzymatic attack on this compound are the peptide bonds following the Phenylalanine and Tyrosine residues.

Table 1: Predicted Key Peptidases and Their Potential Action on this compound

| Peptidase Family | Probable Cleavage Site(s) | Predicted Action |

| Chymotrypsin-like | After Phe², Phe³, Tyr⁴ | High |

| Trypsin-like | After Lys⁶ | Low (due to preceding Pro) |

| Aminopeptidases | After Gly¹ | Moderate |

| Carboxypeptidases | Before Lys⁷ | Moderate |

Ex Vivo and In Vitro Degradation Profiling

Incubation of the peptide in human serum or plasma would likely result in rapid degradation. researchgate.net The primary degradation products would be expected to arise from chymotrypsin-like activity, leading to the formation of fragments such as Gly-Phe, Phe-Tyr, and Thr-Pro-Lys. Subsequent action of aminopeptidases and carboxypeptidases would further break down these larger fragments into smaller peptides and individual amino acids.

The rate of degradation can be influenced by the experimental conditions, including the source of the biological matrix (e.g., serum vs. plasma) and the presence of protease inhibitors. nih.gov For instance, peptides are often degraded more rapidly in serum compared to plasma due to the activation of proteases during the coagulation cascade. nih.gov

Table 2: Hypothetical Degradation Products of this compound in an In Vitro System

| Potential Cleavage Site | Resulting Fragments |

| Gly¹ - Phe² | Gly + Phe-Phe-Tyr-Thr-Pro-Lys |

| Phe² - Phe³ | Gly-Phe + Phe-Tyr-Thr-Pro-Lys |

| Phe³ - Tyr⁴ | Gly-Phe-Phe + Tyr-Thr-Pro-Lys |

| Tyr⁴ - Thr⁵ | Gly-Phe-Phe-Tyr + Thr-Pro-Lys |

| Pro⁶ - Lys⁷ | Gly-Phe-Phe-Tyr-Thr-Pro + Lys |

Advanced Analytical and Bioanalytical Methodologies for Gly Phe Phe Tyr Thr Pro Lys Research

High-Resolution Mass Spectrometry for Comprehensive Peptide Analysis (e.g., MALDI-MS, ESI-MS)

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed analysis of Gly-Phe-Phe-Tyr-Thr-Pro-Lys. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are instrumental in determining its molecular weight and sequence with high accuracy.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS):

MALDI-MS is frequently utilized for the analysis of this compound, often in the context of studying protein structures and enzymatic digests. For instance, the oxidized B chain of insulin (B600854), which contains the this compound sequence, is a common substrate for assessing the specificity of various proteinases. nih.gov Following enzymatic digestion, the resulting peptide fragments, including this compound, are analyzed by MALDI-TOF (Time-of-Flight) MS to determine their mass-to-charge ratios, thereby identifying the cleavage sites. nih.gov This peptide, along with its analogues, also serves as a calibration standard in MALDI-MS applications. sigmaaldrich.comsigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is another powerful tool for the characterization of this compound. It is particularly useful for analyzing peptides in solution and can be readily coupled with liquid chromatography for online separation and analysis. ESI-MS has been employed to identify and characterize the crude peptide synthesized through solid-phase peptide synthesis (SPPS), confirming the presence of the target peptide with a specific mass-to-charge ratio. ekb.egresearchgate.net Furthermore, ESI-MS is used to analyze the products of enzymatic and chemical processing of insulin precursors, ensuring the correct formation of the final insulin molecule containing the this compound sequence. scispace.com

Table 1: Mass Spectrometry Data for this compound and Related Fragments

| Analysis Type | Peptide Fragment | Observed m/z | Reference |

| MALDI-TOF-MS | This compound-Ala | 3445.09 | osaka-u.ac.jp |

| ESI-MS | Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr | 1298.66 | ekb.eg |

State-of-the-Art Chromatographic Separations for Complex Mixtures (e.g., HPLC, Sephadex)

Chromatographic techniques are indispensable for the purification and isolation of this compound from complex mixtures, such as protein digests or synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and size-exclusion chromatography using media like Sephadex are the most prominent methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the method of choice for the separation and purification of this compound and its derivatives. oup.com This technique separates peptides based on their hydrophobicity. In numerous studies, RP-HPLC has been used to separate peptide fragments generated from the enzymatic digestion of the insulin B chain, allowing for the isolation of this compound for further analysis by mass spectrometry or sequencing. nih.govoup.com The purity of synthetically produced peptides containing the this compound sequence is also routinely assessed by HPLC, with typical purities of ≥80% being reported. sigmaaldrich.comekb.eg Different column materials, such as C18, and solvent systems, commonly involving trifluoroacetic acid and acetonitrile, are optimized to achieve the best separation. oup.com

Sephadex Chromatography:

Sephadex, a cross-linked dextran (B179266) gel, is used for size-exclusion chromatography to separate molecules based on their size. This method is particularly useful for the initial purification of larger proteins or peptide mixtures. For instance, after enzymatic reactions or protein extraction, gel filtration on Sephadex columns (e.g., G-50, G-75, G-100) is often the first step to separate the target peptide or protein from other components of different molecular weights. oup.comtandfonline.combutantan.gov.brtandfonline.com This is crucial in studies involving the cleavage of the insulin B chain, where the resulting fragments, including this compound, need to be separated from the undigested protein and the enzyme. tandfonline.comresearchgate.net

Table 2: Chromatographic Methods for this compound Research

| Chromatographic Method | Application | Key Parameters | Reference |

| Reversed-Phase HPLC | Separation and purification of enzymatic digest fragments | C18 column, TFA/acetonitrile solvent system | oup.com |

| Reversed-Phase HPLC | Purity analysis of synthetic peptides | ≥80% purity | sigmaaldrich.com |

| Sephadex G-50 Gel Filtration | Initial purification of crude synthetic product | - | oup.com |

| Sephadex G-100 Gel Filtration | Separation of proteases and digested insulin B chain fragments | Elution with 1.1 M KI | tandfonline.com |

Application of Stable Isotope Tracers (CSIA) in Peptide Metabolism Research

While direct Compound-Specific Isotope Analysis (CSIA) applications specifically for this compound are not extensively documented in the provided context, the principles of stable isotope labeling are highly relevant to peptide metabolism research. Stable isotope labeling, often coupled with mass spectrometry, is a powerful technique to trace the metabolic fate of peptides and proteins.

In studies of insulin biosynthesis, labeled amino acids are used to track the formation of proinsulin and its subsequent cleavage into insulin and C-peptide. pnas.org This approach allows researchers to follow the incorporation of labeled precursors into the final peptide sequence, including the this compound segment. Furthermore, solid-phase isotope exchange of deuterium (B1214612) and tritium (B154650) for hydrogen has been performed on recombinant human insulin. researchgate.net The distribution of the isotope label within the peptide fragments, obtained after enzymatic hydrolysis, can be analyzed by mass spectrometry to understand the accessibility and reactivity of different parts of the molecule. researchgate.net Although not explicitly termed CSIA, these methods provide analogous information on the origin and transformation of the peptide at a molecular level.

Development of Immunoassays and Biosensors for this compound Detection

The development of immunoassays and biosensors offers highly specific and sensitive detection methods for peptides like this compound, particularly in a biological context.

Immunoassays:

Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), rely on the specific binding of an antibody to its target antigen. In the context of insulin research, immunoassays are fundamental for quantifying insulin levels. pnas.orgpnas.org While these assays typically target the entire insulin molecule, the this compound sequence is part of the B chain, which is a critical component of the epitopes recognized by certain anti-insulin antibodies. jci.org The specificity of T-cell responses to different species variants of insulin, which can differ in the amino acid sequence of the B chain, highlights the immunological importance of this region. jci.org

Biosensors:

Biosensors are analytical devices that combine a biological component with a physicochemical detector. While specific biosensors for the direct detection of the this compound fragment are not detailed in the search results, the development of biosensors for related molecules and applications is an active area of research. For instance, biosensors are being developed for the detection of neurotransmitters, and research has shown that a nonapeptide fragment of the insulin B chain, H-Arg-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Ala-OH, can inhibit dopamine (B1211576) uptake. researchgate.netrsc.org This suggests a potential application for biosensors in studying the interaction of this peptide with neurotransmitter transporters. Furthermore, advancements in biosensor technology, such as those utilizing surface plasmon resonance, are being applied to study drug-protein interactions, including those involving insulin and its analogues. pmda.go.jp The principles of these technologies could be adapted to create specific biosensors for this compound.

No Scientific Data Available for the Heptapeptide this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound this compound. Consequently, it is not possible to provide a scientifically accurate article on its molecular mechanisms of biological function as requested.

Extensive searches were conducted to locate studies pertaining to the intracellular signaling pathways, regulation of cellular processes, and neurobiological activity of the specific peptide sequence this compound. These searches yielded no results detailing research on this particular compound.

The user's request specified a detailed article outline, including subsections on phosphorylation events, cross-talk with other signaling networks, effects on cell proliferation and differentiation, antioxidant activity, and modulation of neurotransmission. Fulfilling this request would necessitate the existence of published research data from experimental models and molecular studies. In the absence of such data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

While the individual amino acids—Glycine, Phenylalanine, Tyrosine, Threonine, Proline, and Lysine (B10760008)—that constitute this peptide are well-characterized, their specific arrangement in the this compound sequence appears to be uninvestigated in the available scientific literature. The biological activity and molecular functions of a peptide are determined by its unique amino acid sequence and resulting three-dimensional structure, and cannot be reliably predicted by analyzing its constituent parts in isolation.

Therefore, until research is conducted and published on the biological effects of this compound, a detailed and scientifically accurate article on its molecular mechanisms cannot be written.

Molecular Mechanisms of Biological Function of Gly Phe Phe Tyr Thr Pro Lys

Structure-Activity Relationship (SAR) at the Molecular Level

The structure-activity relationship (SAR) of a peptide describes how its chemical structure correlates with its biological activity. For Gly-Phe-Phe-Tyr-Thr-Pro-Lys, the SAR is determined by the interplay of its amino acid sequence, which dictates its conformational preferences and potential interaction sites with biological targets.

The bioactivity of this compound is a composite of the contributions of its individual amino acid residues. The specific roles of tyrosine, phenylalanine, lysine (B10760008), and proline are particularly significant in defining the peptide's potential biological functions.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a key functional feature, capable of acting as a hydrogen bond donor and acceptor. This residue is a primary site for post-translational modification, most notably phosphorylation. The addition of a phosphate group by tyrosine kinases can act as a molecular switch, modulating the peptide's activity and its interaction with other proteins. wikipedia.orgnih.gov This reversible phosphorylation is a fundamental mechanism in cellular signal transduction, governing processes such as cell growth, differentiation, and metabolism. wikipedia.orgnih.gov The aromatic ring of tyrosine also contributes to the peptide's structure and binding through hydrophobic and aromatic stacking interactions. mdpi.comacs.org

Phenylalanine (Phe): As an aromatic and hydrophobic amino acid, phenylalanine plays a crucial role in the structural stability of peptides and proteins. Its bulky, nonpolar side chain is often involved in hydrophobic interactions within the core of a protein or at the interface of protein-protein interactions. khanacademy.org In the context of this compound, the two adjacent phenylalanine residues likely create a significant hydrophobic patch, which could be critical for binding to a receptor or enzyme active site. The aromatic nature of phenylalanine also allows for π-π stacking interactions, further stabilizing its binding to a target molecule.

Lysine (Lys): Lysine is a basic amino acid, carrying a positively charged amino group on its side chain at physiological pH. khanacademy.orgwikipedia.org This positive charge is pivotal for electrostatic interactions with negatively charged molecules, such as the phosphate backbone of nucleic acids or acidic residues on other proteins. khanacademy.org Lysine is also a hub for a variety of post-translational modifications, including acetylation, methylation, and ubiquitination, which can significantly alter the peptide's function, stability, and localization. khanacademy.orgoup.comrsc.org

| Amino Acid | Key Structural Feature | Primary Role in Peptide Bioactivity | Potential Interactions |

| Tyrosine (Tyr) | Phenolic hydroxyl group, Aromatic ring | Phosphorylation site for signaling, Hydrogen bonding | Hydrogen bonds, Hydrophobic interactions, π-π stacking |

| Phenylalanine (Phe) | Benzyl side chain, Aromatic ring | Hydrophobic core formation, Binding to target molecules | Hydrophobic interactions, van der Waals forces, π-π stacking |

| Lysine (Lys) | Primary amino group (positively charged) | Electrostatic interactions, Site for post-translational modifications | Ionic bonds, Hydrogen bonds |

| Proline (Pro) | Cyclic pyrrolidine ring | Induces structural turns, Conformational rigidity | Steric interactions, Binding to specific protein domains |

The biological activity of this compound can be further fine-tuned through various modifications to its amino acid residues. These modifications can dramatically alter the peptide's physicochemical properties, leading to changes in its conformation, stability, and binding affinity for its biological targets.

Phosphorylation: The phosphorylation of the tyrosine residue introduces a bulky, negatively charged phosphate group. This modification can lead to significant conformational changes in the peptide and can either promote or inhibit its interaction with target proteins. wikipedia.org Tyrosine phosphorylation is a hallmark of signal transduction pathways that regulate a multitude of cellular processes. nih.gov The phosphorylation of the threonine residue, another potential site for this modification, would have similar effects on the peptide's charge and conformation. khanacademy.org

Acylation and Methylation of Lysine: The lysine residue is susceptible to a range of modifications. Acetylation and methylation are common modifications that neutralize the positive charge of the lysine side chain. khanacademy.orgoup.com This charge neutralization can disrupt electrostatic interactions that are critical for the peptide's function. These modifications are known to play a significant role in regulating gene expression and protein function. khanacademy.org

Other Modifications: Other potential modifications include glycosylation (the attachment of sugar moieties), which can affect protein folding and stability, and ubiquitination of lysine, which can target the peptide for degradation. khanacademy.org The introduction of non-natural amino acids or stapling the peptide to constrain its conformation are synthetic modifications that can enhance its stability and activity. nih.gov

| Modification | Target Residue(s) | Effect on Physicochemical Properties | Potential Functional Outcome |

| Phosphorylation | Tyrosine, Threonine | Adds a bulky, negative charge | Alters protein-protein interactions, Modulates signaling pathways wikipedia.orgnih.gov |

| Acetylation | Lysine | Neutralizes positive charge | Disrupts electrostatic interactions, Influences gene expression khanacademy.orgoup.com |

| Methylation | Lysine | Neutralizes positive charge, Increases hydrophobicity | Modulates protein-protein interactions, Affects protein function khanacademy.org |

| Ubiquitination | Lysine | Adds a large protein tag | Targets the peptide for degradation khanacademy.org |

Theoretical and Computational Research on Gly Phe Phe Tyr Thr Pro Lys

In Silico Prediction of Peptide-Biomolecule Interactions

In silico methods are powerful tools for predicting how peptides like Gly-Phe-Phe-Tyr-Thr-Pro-Lys might interact with biological targets such as proteins and nucleic acids. These computational techniques can screen vast libraries of potential binding partners and predict the most likely interaction sites and binding affinities, thereby accelerating the process of drug discovery and functional annotation.

Detailed research findings in this area often involve molecular docking simulations. For a peptide such as this compound, this would entail computationally placing the peptide into the binding site of a target protein and scoring the interaction. The scoring is based on factors like electrostatic complementarity, hydrogen bonding, and hydrophobic interactions. The results of these simulations can identify key residues in both the peptide and the target biomolecule that are critical for binding. For instance, the tyrosine (Tyr) and phenylalanine (Phe) residues of the peptide could be predicted to form significant aromatic stacking interactions within a hydrophobic pocket of a receptor. The lysine (B10760008) (Lys) residue, being positively charged, might be predicted to form salt bridges with negatively charged residues on a target's surface.

While specific docking studies on this compound are not yet widely published, the principles of such analyses are well-established. The following table illustrates the type of data that would be generated from such a study, using hypothetical target proteins.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Predicted Interaction Type |

| Protein Kinase A | -9.8 | Tyr, Thr, Lys | Hydrogen bonding, Salt bridge |

| Human Serum Albumin | -8.5 | Phe, Phe | Hydrophobic interactions |

| Estrogen Receptor Alpha | -9.2 | Tyr, Pro | Aromatic stacking, van der Waals |

Computational Design and Virtual Screening of this compound Analogues

Computational design and virtual screening are employed to create and evaluate analogues of this compound with potentially improved properties, such as enhanced binding affinity, stability, or selectivity. This process involves systematically modifying the original peptide sequence and then computationally assessing the impact of these changes.

For example, researchers might perform an in silico alanine (B10760859) scan, where each residue of this compound is systematically replaced with alanine. The change in binding energy to a specific target would then be calculated to identify "hotspot" residues that are crucial for the interaction. Further modifications could include substituting amino acids with non-natural analogues or cyclizing the peptide to improve its stability and conformational rigidity. Virtual screening would then be used to test a large library of these designed analogues against a target, filtering for the most promising candidates for synthesis and experimental validation.

The following table provides an example of how data from a computational alanine scanning study on this compound might be presented.

| Analogue (Alanine Scan) | Change in Binding Affinity (ΔΔG, kcal/mol) | Predicted Impact on Binding |

| G -F-F-Y-T-P-K -> A -F-F-Y-T-P-K | -0.2 | Minimal |

| G-F -F-Y-T-P-K -> G-A -F-Y-T-P-K | +3.5 | Detrimental |

| G-F-F -Y-T-P-K -> G-F-A -Y-T-P-K | +3.8 | Detrimental |

| G-F-F-Y -T-P-K -> G-F-F-A -T-P-K | +4.1 | Highly Detrimental |

| G-F-F-Y-T -P-K -> G-F-F-Y-A -P-K | +1.5 | Moderate |

| G-F-F-Y-T-P -K -> G-F-F-Y-T-A -K | +0.8 | Minor |

| G-F-F-Y-T-P-K -> G-F-F-Y-T-P-A | +5.2 | Critical Loss of Interaction |

Molecular Modeling of Peptide Folding and Conformational Changes

Molecular dynamics (MD) simulations are a key tool for modeling the folding process and conformational dynamics of peptides like this compound. These simulations track the movements of every atom in the peptide over time, providing a detailed picture of its structural flexibility and the different shapes it can adopt in solution.

Research findings from MD simulations are often presented as Ramachandran plots, which show the distribution of backbone dihedral angles (phi and psi), or as root-mean-square deviation (RMSD) plots, which track the structural changes over the course of the simulation.

Application of Artificial Intelligence and Machine Learning in Peptide Science

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to peptide science to predict biological activities, design novel peptides, and analyze complex simulation data. For a peptide like this compound, ML models could be trained on large datasets of known peptide sequences and their associated functions to predict its potential biological roles.

The application of AI can also enhance the analysis of molecular dynamics simulations by identifying key conformational states and the transitions between them from the vast amount of data generated.

Conclusion and Future Directions in Gly Phe Phe Tyr Thr Pro Lys Research

Synthesis of Current Academic Understanding

The current academic understanding of Gly-Phe-Phe-Tyr-Thr-Pro-Lys is primarily foundational, centered on its chemical structure and basic properties. It is identified in chemical databases such as PubChem with the chemical formula C44H58N8O10. nih.gov The sequence itself – comprising Glycine, Phenylalanine, Phenylalanine, Tyrosine, Threonine, Proline, and Lysine (B10760008) – suggests certain physicochemical characteristics based on the properties of its constituent amino acids. wikipedia.orgreddit.com

For instance, the presence of aromatic residues (Phenylalanine, Tyrosine) and a basic residue (Lysine) implies potential for various molecular interactions. wikipedia.org However, specific biological functions, mechanisms of action, or its natural occurrence remain to be elucidated through dedicated research. The synthesis of this peptide can be achieved through established methods of chemical peptide synthesis. wikipedia.org

Unresolved Questions and Promising Avenues for Fundamental Research

The limited specific research on this compound presents a landscape rich with unanswered questions, which in turn highlight promising areas for future investigation. Key unresolved questions include:

Biological Activity: Does this peptide exhibit any specific biological activity? Potential areas to investigate could include its role as a signaling molecule, an enzyme inhibitor, or a cell-penetrating peptide.

Natural Occurrence: Is this compound a naturally occurring peptide in any organism, or is it a synthetic construct? If natural, what is its biosynthetic pathway and physiological context?

Structure-Function Relationship: What is the three-dimensional structure of this peptide, and how does that structure relate to any potential function? The proline residue is known to introduce kinks in peptide chains, which could be a key structural feature. reddit.com

Binding Partners: Does this peptide interact with any specific proteins, receptors, or other biomolecules? Identifying potential binding partners would be a crucial step in understanding its biological role.

Promising avenues for fundamental research would involve the systematic screening of this peptide in various biological assays to uncover any potential therapeutic or research applications.

Advancements in Research Methodologies and Their Future Impact

Modern advancements in research methodologies are poised to significantly impact the future study of novel peptides like this compound. These include: